molecular formula C11H7NO3 B082034 3-Cyano-7-methoxycoumarin CAS No. 13229-92-0

3-Cyano-7-methoxycoumarin

Cat. No.: B082034
CAS No.: 13229-92-0
M. Wt: 201.18 g/mol
InChI Key: GGAFPIBJPYCFGR-UHFFFAOYSA-N
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Description

3-Cyano-7-methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields. This compound is particularly notable for its use as a fluorophore in biochemical assays, especially those involving cytochrome P450 enzymes .

Mechanism of Action

Target of Action

The primary targets of 3-Cyano-7-methoxycoumarin are the enzymes Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1A2 (CYP1A2) . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds, contributing to the detoxification and activation of carcinogens.

Mode of Action

This compound interacts with its targets, CYP1A1 and CYP1A2, as a fluorescent substrate . The compound is metabolized by these enzymes, leading to changes in its fluorescence properties. This change in fluorescence can be measured, providing a means to monitor the activity of the enzymes.

Biochemical Pathways

The interaction of this compound with CYP1A1 and CYP1A2 occurs within the broader context of the cytochrome P450 system . This system comprises a large family of enzymes involved in drug metabolism and bioactivation, playing a key role in the body’s response to a wide range of xenobiotics. The metabolism of this compound by CYP1A1 and CYP1A2 can therefore influence multiple downstream pathways, potentially affecting the pharmacokinetics of other drugs and the body’s response to toxins.

Pharmacokinetics

Given its use as a fluorescent substrate in cytochrome p450-based assays , it can be inferred that the compound is likely to be well-absorbed and distributed in the body, metabolized by CYP1A1 and CYP1A2, and subsequently excreted. These ADME properties can influence the compound’s bioavailability and its overall pharmacological effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the activity of CYP1A1 and CYP1A2 . By serving as a fluorescent substrate for these enzymes, the compound can affect their metabolic activity. This can lead to changes in the metabolism and bioactivation of other compounds, influencing cellular responses to these substances.

Biochemical Analysis

Biochemical Properties

3-Cyano-7-methoxycoumarin interacts with cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1A2 . It serves as a fluorescent substrate for these enzymes, meaning it can be used to measure their activity . The nature of this interaction is based on the compound’s ability to fluoresce, or emit light, when it is excited by the enzymes .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for CYP1A1 and CYP1A2 enzymes . These enzymes are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By serving as a substrate for these enzymes, this compound can influence these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with CYP1A1 and CYP1A2 enzymes . As a fluorescent substrate, it binds to these enzymes, which leads to changes in its fluorescence properties . This change in fluorescence can be measured, providing a way to assess the activity of the enzymes .

Temporal Effects in Laboratory Settings

Given its role as a fluorescent substrate for CYP1A1 and CYP1A2 enzymes, it is likely that its effects would vary over time depending on the activity of these enzymes .

Metabolic Pathways

This compound is involved in the metabolic pathways of CYP1A1 and CYP1A2 enzymes . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances in the body .

Subcellular Localization

Given its interaction with CYP1A1 and CYP1A2 enzymes, it is likely that it would be found in locations where these enzymes are present .

Preparation Methods

The synthesis of 3-Cyano-7-methoxycoumarin typically involves the reaction of 3-methoxyphenol with malononitrile in the presence of a base, followed by cyclization and oxidation steps. One common method includes:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

3-Cyano-7-methoxycoumarin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include hydroxylated, aminated, and substituted coumarin derivatives .

Comparison with Similar Compounds

3-Cyano-7-methoxycoumarin is unique due to its specific substitution pattern, which imparts distinct fluorescence properties. Similar compounds include:

  • 3-Cyano-6-methoxycoumarin
  • 3-Cyano-8-methoxycoumarin
  • 7-Hydroxycoumarin
  • 4-Methylcoumarin

These compounds share the coumarin core structure but differ in their substitution patterns, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

7-methoxy-2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAFPIBJPYCFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350996
Record name 3-Cyano-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13229-92-0
Record name 3-Cyano-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-7-methoxycoumarin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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